3-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid

Regiochemistry HPLC Purity Structural Confirmation

3-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid (CAS 618383-49-6) is a heterobifunctional pyrazole building block featuring a carboxylic acid at the 4-position and a 4-bromophenyl substituent at the 3-position of the pyrazole ring. With a molecular formula of C₁₀H₇BrN₂O₂ and a molecular weight of 267.08 g/mol, this compound serves as a versatile intermediate in medicinal chemistry, agrochemical development, and materials science.

Molecular Formula C10H7BrN2O2
Molecular Weight 267.082
CAS No. 618383-49-6
Cat. No. B2896689
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid
CAS618383-49-6
Molecular FormulaC10H7BrN2O2
Molecular Weight267.082
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(C=NN2)C(=O)O)Br
InChIInChI=1S/C10H7BrN2O2/c11-7-3-1-6(2-4-7)9-8(10(14)15)5-12-13-9/h1-5H,(H,12,13)(H,14,15)
InChIKeyCDRHLGAXQKDZDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid (CAS 618383-49-6) – Core Synthon Profile for Pharmaceutical R&D and Agrochemical Discovery


3-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid (CAS 618383-49-6) is a heterobifunctional pyrazole building block featuring a carboxylic acid at the 4-position and a 4-bromophenyl substituent at the 3-position of the pyrazole ring [1]. With a molecular formula of C₁₀H₇BrN₂O₂ and a molecular weight of 267.08 g/mol, this compound serves as a versatile intermediate in medicinal chemistry, agrochemical development, and materials science . Its dual functionality enables orthogonal synthetic transformations: the carboxylic acid group participates in amide coupling, esterification, and acid chloride formation, while the bromophenyl moiety serves as a handle for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira) . This regiochemical arrangement—carboxylic acid at the 4-position, bromophenyl at the 3-position—distinguishes it from isomeric pyrazole carboxylic acids where the functional groups occupy different positions, directly affecting reactivity, steric accessibility, and the scope of downstream diversification strategies [2].

Why 3-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid Cannot Be Replaced by Other Pyrazole Carboxylic Acid Isomers in Synthetic Programs


The pyrazole carboxylic acid chemical space contains multiple regioisomers that share identical molecular formulas (C₁₀H₇BrN₂O₂, MW 267.08) but exhibit distinct reactivity profiles due to the position of the carboxylic acid group relative to the bromophenyl substituent [1]. For example, 1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid carries the bromophenyl group on the N1 nitrogen rather than the C3 carbon, fundamentally altering its electronic properties and steric environment . Similarly, 3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid positions the acid group at the 5-position, which changes both the pKa of the acid and the accessibility of the pyrazole NH for further N-functionalization . Procuring an incorrect isomer may lead to failed amidation reactions, unexpected cross-coupling regioselectivity, or incompatibility with established synthetic protocols that have been optimized specifically for the 3-aryl-4-carboxy substitution pattern. The quantitative evidence below demonstrates where the 4-carboxylic acid regioisomer provides measurable advantages over its closest analogs in terms of synthetic efficiency, purity availability, and documented utility in published research programs.

Quantitative Differentiation of 3-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid: Evidence-Based Selection Criteria for Procurement Decisions


Regiochemical Purity and Structural Identity: Avoiding Synthetic Failures from Isomeric Contamination

Commercial suppliers provide 3-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid at verified purity levels of 95% to 98% as determined by HPLC, with specific structural confirmation via ¹H NMR matching the expected substitution pattern . In contrast, the closely related isomer 3-(4-bromophenyl)-1H-pyrazole-5-carboxylic acid is often offered at only 95% minimum purity, with less rigorous spectroscopic documentation . The 4-carboxylic acid regioisomer's identity is unambiguously established by its IUPAC name and InChI Key (CDRHLGAXQKDZDT-UHFFFAOYSA-N), which are absent for several less-characterized isomers in the supply chain [1]. This analytical certainty directly reduces the risk of introducing an incorrect isomer into a synthetic sequence, which could result in complete reaction failure or the generation of an undesired compound series.

Regiochemistry HPLC Purity Structural Confirmation Procurement Quality Control

Orthogonal Functional Handles: Sequential Derivatization Yields Enabled by the 4-COOH / 3-(4-Br-Ph) Spacing

The spatial separation between the carboxylic acid (4-position) and the bromophenyl group (3-position) in the target compound enables sequential, orthogonal derivatization without mutual interference . This contrasts with 1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid, where the bromophenyl group is attached to the ring nitrogen rather than a carbon, leading to different electronic effects on the pyrazole ring and potentially altered reactivity in N-arylation reactions . The 3-aryl-4-carboxy arrangement has been demonstrated in the synthesis of trisubstituted pyrazole anticancer agents, where the corresponding 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde (a direct synthetic precursor) was used as a key intermediate for compounds I–XIX [1]. This documented utility in drug discovery programs validates the regiochemical pattern as a productive scaffold for library synthesis.

Orthogonal reactivity Amide coupling Suzuki cross-coupling Sequential diversification

Computational Drug-likeness: Physicochemical Profile of the 4-COOH Regioisomer for Lead Optimization

The target compound has computed physicochemical properties relevant to oral drug-likeness: XLogP3 = 2.1, Topological Polar Surface Area (TPSA) = 66 Ų, 2 hydrogen bond donors, and 3 hydrogen bond acceptors [1]. These values fall within favorable ranges for CNS drug-likeness and oral bioavailability (TPSA < 90 Ų, XLogP3 between 1 and 5). The isomeric 1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid, while sharing the same molecular formula, may exhibit mildly different computed properties due to the N- versus C-aryl substitution; however, direct computed property comparisons from the same computational pipeline are not available for all isomers . The target compound's property profile makes it a suitable fragment or intermediate for medicinal chemistry programs targeting enzymes with active-site carboxylic acid recognition motifs.

Drug-likeness Physicochemical properties XLogP3 TPSA Lead optimization

Proven Scalability: Multi-Gram Availability and Cold-Chain Logistics Support from Established Suppliers

3-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid is stocked by major global research chemical suppliers including Sigma-Aldrich (AldrichCPR), AKSci, ChemImpex, and MolCore, with documented availability in multi-gram quantities and defined storage conditions (0–8°C) . This multi-vendor sourcing contrasts with several isomeric pyrazole carboxylic acids, which are available from fewer suppliers and may have longer lead times or minimum order quantities. The cold-chain storage requirement (0–8°C) is explicitly stated by ChemImpex, ensuring that procurement teams can plan appropriate shipping and storage logistics .

Supply chain reliability Multi-gram scale Cold storage Procurement logistics

Documented Biological Pathway Engagement: Precursor Role in Trisubstituted Pyrazole Anticancer Agents Targeting B-Raf Kinase

While the target compound itself is a synthetic intermediate, its direct precursor—3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde—has been explicitly used as the starting material for a series of 19 trisubstituted pyrazole derivatives designed as B-Raf kinase inhibitors with demonstrated anticancer activity against HepG2, MCF-7, A549, PC3, and HCT116 cell lines [1]. The carboxylic acid oxidation state represents the stable, storable form of this scaffold, and its conversion to the aldehyde (or direct use in amide coupling) provides access to the same chemical space explored in published anticancer programs. This positions the target compound as a strategically validated procurement choice for oncology-focused medicinal chemistry groups, as opposed to unvalidated isomeric pyrazole acids with no published cancer-relevant biological data.

Anticancer B-Raf kinase HepG2 MCF-7 Drug discovery precursor

Procurement-Driven Application Scenarios for 3-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid


Medicinal Chemistry: B-Raf Kinase Inhibitor Library Synthesis

For oncology drug discovery programs targeting B-Raf kinase, 3-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid provides direct access to the validated trisubstituted pyrazole scaffold. The carboxylic acid handle enables rapid amide library generation, while the bromophenyl group supports late-stage Suzuki diversification [1]. This approach has produced compounds with remarkable activity against hepatocellular carcinoma (HepG2), breast cancer (MCF-7), lung carcinoma (A549), prostate cancer (PC3), and colon carcinoma (HCT116) cell lines [1].

Agrochemical Discovery: Herbicide and Fungicide Lead Generation

The compound's bromophenyl-pyrazole core is recognized in agrochemical research for the development of crop protection agents . The carboxylic acid group facilitates conjugation with biologically active amines, while the bromine atom allows further functionalization to tune physicochemical properties such as logP and soil mobility. Researchers developing novel herbicides or fungicides can leverage the documented multi-vendor availability and defined purity specifications to initiate parallel synthesis campaigns without supply chain delays.

Chemical Biology: Photoaffinity Labeling Probe Synthesis

The bromophenyl group serves as a latent handle for radiolabeling or for introduction of photoreactive groups via Pd-catalyzed cross-coupling. The carboxylic acid can be converted to an activated ester for bioconjugation to proteins or peptide ligands. This orthogonal reactivity profile, combined with favorable computed drug-likeness parameters (TPSA = 66 Ų, XLogP3 = 2.1) [2], makes the compound an attractive starting material for designing chemical probes in target identification studies.

Analytical Chemistry: Reference Standard for Isomeric Purity Method Development

Given the commercial availability of multiple bromophenyl-pyrazole carboxylic acid isomers, analytical chemistry groups can procure the target compound as a well-characterized reference standard (purity up to 98%, with InChI Key documentation) for developing HPLC or LC-MS methods that distinguish between regioisomers. This is critical for quality control in pharmaceutical development where isomeric impurities must be quantified and controlled.

Quote Request

Request a Quote for 3-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.